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Introduction

Radiolabeled peptides are invaluable tools in molecular imaging and drug development,
enabling non-invasive visualization and quantification of biological processes. Leucylalanine
(Leu-Ala), a simple dipeptide, can serve as a model substrate for studying peptide transport
systems or as a building block for more complex radiolabeled biomolecules. This document
provides detailed protocols for the radiolabeling of Leucylalanine with common radionuclides
used in Positron Emission Tomography (PET) and Single-Photon Emission Computed
Tomography (SPECT), including Fluorine-18, Carbon-11, and Gallium-68. The protocols
described herein are based on established peptide synthesis and radiolabeling methodologies.

Principle of Radiolabeling Leucylalanine
The radiolabeling of Leucylalanine can be achieved through two primary strategies:
 Direct Labeling: In this approach, the radionuclide is directly incorporated into the

Leucylalanine molecule. This is less common for this specific dipeptide due to the lack of
suitable functional groups for direct labeling with many common radionuclides.

 Indirect Labeling via a Radiolabeled Precursor: This is the more feasible and widely
applicable method. It involves the synthesis of the dipeptide from one amino acid that has
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been previously radiolabeled. For instance, radiolabeled Leucine can be coupled with a
protected Alanine derivative, followed by deprotection to yield radiolabeled Leucylalanine.

The protocols provided below will focus on the indirect labeling approach, which offers greater
flexibility and control over the final radiolabeled product.

Quantitative Data Summary

The following table summarizes typical, albeit estimated, quantitative data for the radiolabeling
of dipeptides based on similar published procedures. Actual results may vary depending on the
specific laboratory conditions, equipment, and reagents.

Radiochemi Molar
Radionuclid Labeling cal Yield Radiochemi  Activity
Precursor . .
e Method (Decay- cal Purity (Specific
Corrected) Activity)
Two-step N-Boc-L-
] synthesis via Alanine and )
Fluorine-18 15 - 30% > 98% 1-5 Ci/umol
[*8F]fluoro-L- [*8F]fluoro-L-
leucine leucine
Two-step N-Boc-L-
Carbon-11 synthesisvia  Alanine and 10 - 25% > 99% 1-4 Ci/umol
L-[**C]leucine  L-[**C]leucine
Conjugation
) to a chelator- DOTA-
Gallium-68 -~ ) > 95% > 98% > 1 GBg/umol
modified Leucylalanine

Leucylalanine

Experimental Protocols
Protocol 1: Synthesis of [*8F]Leucylalanine via
[*8F]Fluoro-L-leucine

This protocol describes a two-step synthesis. The first step is the radiosynthesis of [*8F]fluoro-
L-leucine, which is then coupled with a protected alanine derivative.
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Materials:

e [®F]Fluoride (produced from a cyclotron)
o Kryptofix 222 (K2.2.2)

e Potassium carbonate (K2CO3)

e Acetonitrile (anhydrous)

» N-Boc-L-Alanine

» N,N'-Dicyclohexylcarbodiimide (DCC)

e N-Hydroxysuccinimide (NHS)

o Dimethylformamide (DMF, anhydrous)

 [*8F]Fluoro-L-leucine precursor (e.g., a tosyl- or nosyl-protected leucine derivative for
nucleophilic substitution)

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

o HPLC purification system with a C18 column

» Solvents for HPLC: Acetonitrile and water with 0.1% TFA
¢ Solid-phase extraction (SPE) cartridges (e.g., C18)
Methodology:

Step 1: Synthesis of [*8F]Fluoro-L-leucine

e Azeotropic Drying of [*®F]Fluoride: Transfer the aqueous [*8F]fluoride solution to a reaction
vessel containing Kryptofix 222 and potassium carbonate in acetonitrile. Heat the mixture
under a stream of nitrogen to evaporate the water azeotropically. Repeat with additional
acetonitrile until the mixture is anhydrous.
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Radiofluorination: Dissolve the [*8F]fluoro-L-leucine precursor in anhydrous acetonitrile and
add it to the dried [*®F]fluoride/K2.2.2 complex. Heat the reaction mixture at 80-100°C for 10-
15 minutes.

Hydrolysis of Protecting Groups: After cooling, add an appropriate acid or base to hydrolyze
any protecting groups on the precursor.

Purification: Purify the crude [*8F]fluoro-L-leucine using semi-preparative HPLC. Collect the
fraction corresponding to the product and remove the solvent.

Step 2: Coupling of [*8F]Fluoro-L-leucine with N-Boc-L-Alanine

Activation of N-Boc-L-Alanine: In a separate reaction vial, dissolve N-Boc-L-Alanine and
NHS in anhydrous DMF. Cool the solution to 0°C and add DCC. Stir the mixture at 0°C for 1
hour and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea
(DCU) will form.

Coupling Reaction: Filter the activated N-Boc-L-Alanine solution to remove the DCU. Add the
purified [*8F]fluoro-L-leucine to the filtrate. Allow the reaction to proceed at room temperature
for 30-60 minutes.

Deprotection: Remove the DMF under reduced pressure. Dissolve the residue in a mixture of
TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 30 minutes to remove the Boc
protecting group.

Final Purification: Evaporate the TFA and DCM. Purify the final product, [*8F]Leucylalanine,
using semi-preparative HPLC.

Formulation: The purified [*8F]Leucylalanine fraction is collected, the solvent is removed,
and the product is formulated in a physiologically compatible buffer (e.g., sterile saline) for in

Vivo use.

Protocol 2: Synthesis of [**C]Leucylalanine via L-
[**C]Leucine

This protocol follows a similar two-step approach using L-[**C]Leucine as the radiolabeled
precursor.
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Materials:
e [H1C]COz2 or [11C]CHsl (from a cyclotron)

o Appropriate precursors for L-[*1C]Leucine synthesis (e.g., a-ketoisocaproate for enzymatic
synthesis or a Grignard reagent for carboxylation)

e N-Boc-L-Alanine

o Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)
e DMF (anhydrous)

e TFA

« DCM

e HPLC purification system

Methodology:

Step 1: Synthesis of L-[*1C]Leucine

o Radiosynthesis: Synthesize L-['*C]Leucine using an established method, such as the
Bucherer-Strecker synthesis with [*1C]cyanide or enzymatic synthesis from [*1C]CO-.

« Purification: Purify the L-[**C]Leucine using HPLC to ensure high radiochemical purity.
Step 2: Coupling and Deprotection

e Coupling Reaction: Dissolve N-Boc-L-Alanine, HATU, and HOBt in anhydrous DMF. Add
DIPEA to the mixture. To this solution, add the purified L-[*1C]Leucine. Allow the reaction to
proceed at room temperature for 15-20 minutes.

o Deprotection: Remove the DMF under reduced pressure. Add a mixture of TFA and DCM to
the residue and stir for 15-20 minutes at room temperature.
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» Final Purification and Formulation: Purify the [**C]Leucylalanine by HPLC and formulate as
described in Protocol 1.

Protocol 3: Synthesis of [¢8Ga]DOTA-Leucylalanine

This protocol involves the synthesis of a DOTA-conjugated Leucylalanine peptide, which is
then radiolabeled with Gallium-68.

Materials:

68Ge/%8Ga generator

e DOTA-NHS ester

e Leucylalanine

e Sodium bicarbonate buffer (0.1 M, pH 8.5)
e Sodium acetate buffer (0.1 M, pH 4.5)

e SPE cartridges (e.g., C18)

e HPLC purification system

Methodology:

Step 1: Synthesis of DOTA-Leucylalanine

o Conjugation: Dissolve Leucylalanine in 0.1 M sodium bicarbonate buffer. Add a solution of
DOTA-NHS ester in DMF. Stir the reaction mixture at room temperature for 4-6 hours.

 Purification: Purify the DOTA-Leucylalanine conjugate by HPLC. Lyophilize the purified
product.

Step 2: Radiolabeling with ¢8Ga

o Elution of ¢8Ga: Elute the °8Ge/*®Ga generator with 0.1 M HCI according to the
manufacturer's instructions to obtain [°8Ga]GaCls.
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e Labeling Reaction: Add the DOTA-Leucylalanine conjugate (dissolved in water) to a
reaction vial containing 0.1 M sodium acetate buffer. Add the [68Ga]GaCls eluate to this
mixture. Heat the reaction at 95°C for 10 minutes.

« Purification: The radiolabeled product can often be used after passing through a C18 SPE
cartridge to remove any unreacted °8Ga. Further HPLC purification can be performed if
higher purity is required.

o Formulation: The final product is formulated in a sterile, pyrogen-free saline solution.

Visualizations
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Step 1: Synthesis of [**F]Fluoro-L-leucine
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 To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling
Leucylalanine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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